molecular formula C20H37N3 B4563464 N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,3-propanediamine

N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,3-propanediamine

Cat. No.: B4563464
M. Wt: 319.5 g/mol
InChI Key: VELUYNODIVSIMU-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,3-propanediamine is a useful research compound. Its molecular formula is C20H37N3 and its molecular weight is 319.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.298748193 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hexahydropyrimidines Synthesis

Research has explored the preparation of hexahydropyrimidines, which are compounds potentially possessing antifungal, antibiotic, and antiviral activity. These compounds were synthesized by reacting various aldehydes with 1,3-bis(p-dimethyl-amino)propane, a process that indirectly involves compounds structurally related to N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,3-propanediamine (Billman & Dorman, 1962).

Ortho Functionalization of Substituted Toluene

Another study demonstrated the highly regioselective olefination of substituted N,N-dimethylbenzylamines, leading to ortho-functionalized derivatives. This process involves manipulating the acidity of reaction conditions, showcasing the versatility of N,N-dimethylbenzylamine derivatives in organic synthesis, which is relevant to the structural manipulation of this compound (Cai et al., 2007).

Antidepressant Potential

A study on 3,4-diphenyl-1H-pyrazole-1-propanamine compounds, related in structure to the subject chemical, identified potential antidepressant properties with reduced side effects, emphasizing the medicinal chemistry relevance of such compounds (Bailey et al., 1985).

Imaging Agent Synthesis

Research into the synthesis and tissue distribution of iodophenylamine derivatives, including structures related to this compound, has provided insights into their potential as brain imaging agents. These compounds show significant radioactivity concentrations in the lungs and kidneys, with some derivatives displaying high initial brain uptake (Ghaffari et al., 1997).

Surface-Active Agent Synthesis

A study on the synthesis of 1,1-bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides, which share structural similarities with the compound , revealed their high surface activity and environmental acceptability due to their biodegradable nature. These compounds were evaluated for their potential as surfactants and showed promising surface and biological properties (Piasecki et al., 2007).

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(4-propan-2-ylphenyl)methyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3/c1-18(2)20-11-9-19(10-12-20)17-23(15-7-13-21(3)4)16-8-14-22(5)6/h9-12,18H,7-8,13-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELUYNODIVSIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CCCN(C)C)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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